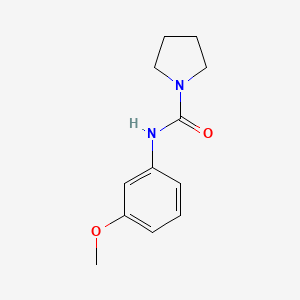
N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide, also known as GW501516 or Endurobol, is a synthetic drug that has gained attention in the scientific community due to its potential benefits in the field of sports performance and medical research. This compound is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ), which is a nuclear receptor involved in the regulation of lipid metabolism, glucose homeostasis, and inflammatory responses.
Mechanism of Action
N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide acts as a selective agonist of PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by this compound leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved energy metabolism and endurance. Additionally, PPARδ activation by this compound has been shown to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of metabolic disorders, cancer, and neurodegenerative diseases.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in animal models and human subjects. These effects include increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, as well as reduced inflammation and oxidative stress. Furthermore, this compound has been shown to improve endurance and running performance in animal models and human athletes, suggesting its potential as a sports performance enhancer.
Advantages and Limitations for Lab Experiments
N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide has several advantages and limitations for lab experiments. One advantage is its selectivity for PPARδ, which allows for specific modulation of lipid metabolism and glucose homeostasis. Another advantage is its ability to improve endurance and running performance, which can be useful in studies investigating the effects of exercise on metabolism and health. However, a limitation of this compound is its potential toxicity and carcinogenicity, which have been reported in animal studies. Therefore, caution should be taken when using this compound in lab experiments, and appropriate safety measures should be implemented.
Future Directions
N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide has several potential future directions for research. One direction is the investigation of its effects on metabolic disorders, such as obesity, type 2 diabetes, and dyslipidemia, in human subjects. Another direction is the exploration of its anti-cancer and neuroprotective effects in preclinical and clinical studies. Additionally, the development of safer and more effective PPARδ agonists based on the structure of this compound is an area of active research. Finally, the potential use of this compound as a sports performance enhancer in competitive athletes remains a controversial topic that requires further investigation.
Synthesis Methods
The synthesis of N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide involves the reaction of 3-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with pyrrolidine to generate the desired product. The synthesis of this compound has been described in several publications, including a patent application by GlaxoSmithKline (US 6,903,236 B2).
Scientific Research Applications
N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential applications in various fields, including sports performance enhancement, metabolic disorders, cancer, and neurodegenerative diseases. In the context of sports performance, this compound has been shown to increase endurance and fat oxidation in animal models and human subjects. This compound has also been investigated as a potential treatment for metabolic disorders, such as obesity, type 2 diabetes, and dyslipidemia, due to its ability to improve lipid and glucose metabolism. Moreover, this compound has demonstrated anti-cancer and neuroprotective effects in preclinical studies, suggesting its potential as a therapeutic agent for these conditions.
properties
IUPAC Name |
N-(3-methoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-6-4-5-10(9-11)13-12(15)14-7-2-3-8-14/h4-6,9H,2-3,7-8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZSMQGQDZSVEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(cyclopropylacetyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5372587.png)
![ethyl [5-({[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5372589.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-phenylurea](/img/structure/B5372590.png)
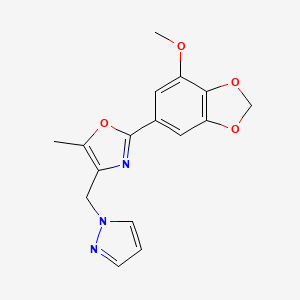
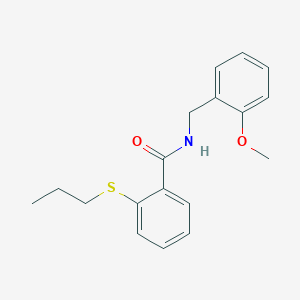
![2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5372612.png)
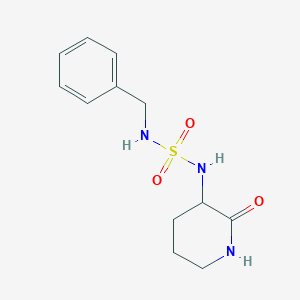
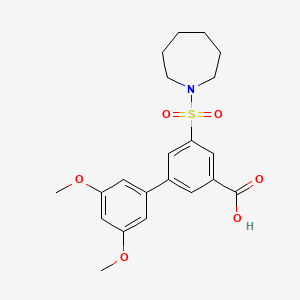
![2-(1H-benzimidazol-2-yl)-3-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5372642.png)
![1-benzyl-5-[4-(1-phenylethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5372648.png)
![N-[4-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea](/img/structure/B5372654.png)

![3-[2-(4-fluorophenyl)ethyl]-1-[3-(1H-pyrazol-4-yl)benzoyl]piperidine](/img/structure/B5372663.png)
![2-(1,3-benzothiazol-2-yl)-3-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5372665.png)